N-allyl-1-methyl-1H-tetrazol-5-amine
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Overview
Description
N-allyl-1-methyl-1H-tetrazol-5-amine is a chemical compound belonging to the class of tetrazoles, which are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and are often used in various applications, including pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
From Amines: One common synthetic route involves the reaction of amines with triethyl orthoformate and sodium azide in the presence of a catalyst such as ytterbium triflate (Yb(OTf)3). This method produces tetrazoles in good yields under mild conditions.
From Nitriles: Another method involves the reaction of sodium azide with nitriles in water, using zinc salts as catalysts. This reaction is quite broad in scope and can be applied to various aromatic and aliphatic nitriles.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Mechanism of Action
Target of Action
N-allyl-1-methyl-1H-tetrazol-5-amine is a derivative of 1H-tetrazol-5-amine . It has been found to exhibit antibacterial activity against Streptococcus mutans and Staphylococcus epidermidis . These bacteria are the primary targets of this compound.
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . The compound’s antibacterial activity is likely due to its ability to interfere with essential bacterial processes, such as cell wall synthesis or protein production.
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with pathways essential for bacterial growth and survival .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . This makes it a potential candidate for the development of new antibacterial agents.
Scientific Research Applications
N-allyl-1-methyl-1H-tetrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
1-Methyl-1H-tetrazol-5-amine: A closely related compound with similar properties but lacking the allyl group.
1H-Tetrazole: A simpler tetrazole without any substituents on the ring.
Uniqueness: N-allyl-1-methyl-1H-tetrazol-5-amine is unique due to the presence of the allyl group, which can impart different chemical and physical properties compared to its analogs
Properties
IUPAC Name |
1-methyl-N-prop-2-enyltetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-3-4-6-5-7-8-9-10(5)2/h3H,1,4H2,2H3,(H,6,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOKOESRYNQMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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